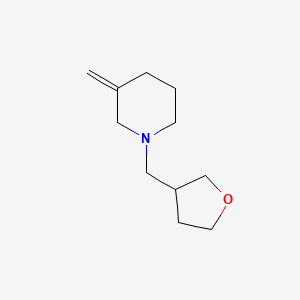

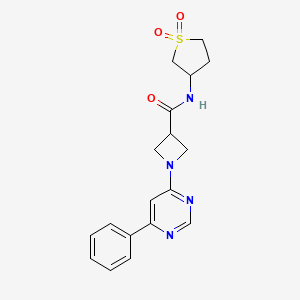

![molecular formula C10H11ClFN3O B2850527 1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1417636-92-0](/img/structure/B2850527.png)

1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1266693-72-4 . It has a molecular weight of 242.68 . The IUPAC name for this compound is 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethanamine hydrochloride . It is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds, known as oxadiazole . It also contains a fluorophenyl group attached to the oxadiazole ring .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 242.68 . The Inchi Code for this compound is 1S/C11H11FN2O.ClH/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8;/h2-7H,13H2,1H3;1H .Scientific Research Applications

Synthesis and Material Science Applications

Polymer Development : Fluorinated poly(1,3,4-oxadiazole-ether-imide)s, incorporating aromatic diamines with a preformed 1,3,4-oxadiazole ring, including 2-(4-fluorophenyl)-5-(3,5-diaminophenyl)-1,3,4-oxadiazole, demonstrate notable thermal stability and solubility in polar organic solvents. These materials show potential for creating coatings with smooth, pinhole-free surfaces and exhibit blue fluorescence, making them suitable for various technological applications (Hamciuc, Hamciuc, & Brumǎ, 2005).

Biological Applications

Anticancer Activity : Novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized and showed in vitro anticancer activity against human cancer cell lines, including HeLa, Caco-2, and HepG2. These compounds were characterized by spectroscopic methods and exhibited cytotoxic effects comparable to the standard 5-fluorouracil in certain cases (Vinayak, Sudha, & Lalita Kumar, 2017).

Antimicrobial and Antifungal Activities : A compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, closely related to the structure , demonstrated remarkable anti-TB activity and superior antimicrobial activity, suggesting the potential for developing new treatments against tuberculosis and other microbial infections (Mamatha S.V et al., 2019).

Chemical Synthesis and Characterization

Synthetic Methodologies : Efficient synthesis methods for 1,3,4-oxadiazole derivatives, including those with structures similar to 1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride, have been developed, providing alternative routes to fully substituted derivatives. These methods offer high yields without the need for catalysts or activation, demonstrating the compound's versatility in chemical synthesis (Ramazani & Rezaei, 2010).

Chemosensors

Fluoride Chemosensors : Novel anion sensors, incorporating 1,3,4-oxadiazole units, have been developed for fluoride sensing. These sensors exhibit selective colorimetric and fluorescence responses to fluoride ions, making them suitable for environmental monitoring and analytical applications (Jiantao Ma et al., 2013).

Safety and Hazards

properties

IUPAC Name |

1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O.ClH/c1-6(12)9-13-14-10(15-9)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDPTSPIZKCYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC=C(C=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol](/img/structure/B2850445.png)

![6-Methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2850447.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2850448.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2850449.png)

![(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B2850452.png)

![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2850453.png)